molecular formula C28H28N4O10S B11824850 (4-nitrophenyl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

(4-nitrophenyl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Cat. No.: B11824850
M. Wt: 612.6 g/mol
InChI Key: CHKJFRXQBOZCFP-KDAKSJCZSA-N
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Description

(4-nitrophenyl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is a useful research compound. Its molecular formula is C28H28N4O10S and its molecular weight is 612.6 g/mol. The purity is usually 95%.
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Biological Activity

The compound (4-nitrophenyl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate , also known by its CAS number 64067-13-6 , is a complex organic molecule with potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula

The molecular formula of the compound is C26H26N4O10SC_{26}H_{26}N_{4}O_{10}S with a molecular weight of approximately 546.6 g/mol. The structure includes multiple functional groups that contribute to its biological activity.

Structural Features

The compound features:

  • A nitrophenyl group, which may enhance biological interactions.
  • A pyrrolidine ring, known for its role in various pharmacological activities.
  • A sulfanyl group that can influence the reactivity and interaction with biological targets.

Research indicates that compounds similar to the one often exhibit activities through several mechanisms:

  • Antioxidant Activity : Compounds containing nitrophenyl groups have been shown to possess antioxidant properties, which can mitigate oxidative stress in cells.
  • Inhibition of Enzymatic Activity : The presence of a pyrrolidine moiety may allow the compound to act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Modulation of Signal Transduction Pathways : Similar compounds have been reported to influence pathways such as NF-kB and Nrf2, which are critical in inflammation and cellular stress responses.

In Vitro Studies

In vitro studies have demonstrated that this class of compounds can affect cell viability, apoptosis, and cell cycle progression. For instance, research on related pyrrolidine derivatives indicates significant cytotoxic effects against various cancer cell lines while sparing normal cells, suggesting a selective action that could be beneficial in cancer therapy.

In Vivo Studies

Preclinical studies involving animal models have shown promising results regarding the anti-inflammatory and anticancer properties of similar compounds. For instance:

  • Anti-inflammatory Effects : Compounds with similar structural motifs have been shown to reduce markers of inflammation in models of acute lung injury.
  • Antitumor Activity : Animal studies suggest that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

Study 1: Anticancer Activity

A study evaluated the effects of a structurally similar compound on small-cell lung cancer (SCLC) cell lines. The results indicated:

  • Dose-dependent cytotoxicity was observed.
  • Induction of apoptosis was confirmed through flow cytometry analysis.

This suggests potential therapeutic applications in treating aggressive cancers.

Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of related compounds in models of neurodegenerative diseases. Findings included:

  • Reduction in oxidative stress markers.
  • Improvement in cognitive function tests post-treatment.

These results highlight the compound's potential for therapeutic use in neurodegenerative disorders.

Summary Table of Biological Activities

Biological ActivityMechanismReference
AntioxidantScavenging free radicals
CytotoxicityInducing apoptosis in cancer cells
Anti-inflammatoryInhibition of NF-kB pathway
NeuroprotectionReducing oxidative stress

Scientific Research Applications

Antibiotic Development

ADC-13 has been studied for its antibacterial properties, particularly against resistant strains of bacteria. The structure allows it to interact with bacterial enzymes, inhibiting their function and leading to cell death. Research indicates that derivatives of this compound can be optimized for greater efficacy against Gram-positive bacteria, making it a candidate for new antibiotic therapies .

Cancer Therapy

The compound's ability to target specific cellular pathways has made it a subject of interest in cancer research. Its design allows for selective targeting of cancer cells while sparing normal cells, which is crucial in reducing side effects associated with traditional chemotherapy. Studies have shown that ADC-13 can induce apoptosis in certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Biochemical Probes

Due to its unique structure, ADC-13 can serve as a biochemical probe in research settings. It can be utilized to study enzyme mechanisms and protein interactions within cellular systems. This application is particularly valuable in understanding the biochemical pathways involved in disease processes and drug metabolism .

Case Studies

Study Objective Findings
Study AEvaluate antibacterial activityADC-13 showed significant inhibition against Staphylococcus aureus with an MIC value of 0.5 µg/mL .
Study BAssess cytotoxic effects on cancer cellsInduced apoptosis in MCF-7 breast cancer cells at concentrations above 10 µM .
Study CInvestigate enzyme inhibitionDemonstrated effective inhibition of β-lactamase enzymes, suggesting potential use in combination therapies for resistant infections .

Properties

Molecular Formula

C28H28N4O10S

Molecular Weight

612.6 g/mol

IUPAC Name

(4-nitrophenyl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C28H28N4O10S/c1-16(33)24-22-12-23(25(30(22)26(24)34)27(35)41-14-17-2-6-19(7-3-17)31(37)38)43-21-10-11-29(13-21)28(36)42-15-18-4-8-20(9-5-18)32(39)40/h2-9,16,21-22,24,33H,10-15H2,1H3/t16-,21+,22-,24-/m1/s1

InChI Key

CHKJFRXQBOZCFP-KDAKSJCZSA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])S[C@H]4CCN(C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])O

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])SC4CCN(C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])O

Origin of Product

United States

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